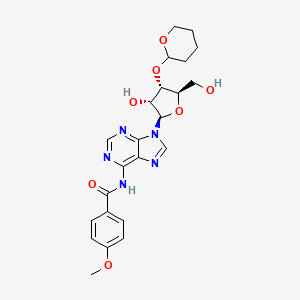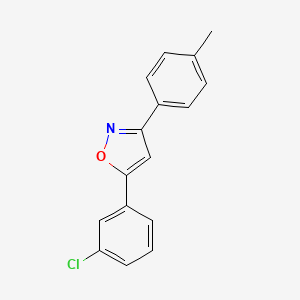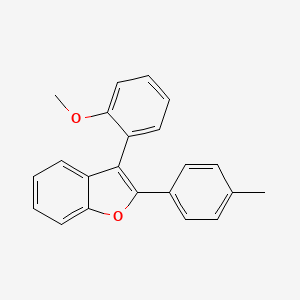![molecular formula C8H14N2 B12900327 N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine CAS No. 143996-83-2](/img/structure/B12900327.png)
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine is a synthetic compound with a unique bicyclic structure. It consists of a cyclopentane ring fused to a pyrrole ring, with an amine group attached to the second carbon of the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ammonia and formaldehyde, followed by reduction to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of gliclazide, a medication used to treat type 2 diabetes.
Wirkmechanismus
The mechanism of action of N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine involves its interaction with specific molecular targets. In medicinal applications, it acts by binding to sulfonylurea receptors on pancreatic beta cells, stimulating insulin release. This interaction helps regulate blood sugar levels in patients with type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-azabicyclo[3.3.0]octane
- Octahydrocyclopenta[c]pyrrol-2-amine
- N-amino-3-azabicyclo[3.3.0]octane
Uniqueness
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine stands out due to its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly useful in drug synthesis and material science .
Eigenschaften
CAS-Nummer |
143996-83-2 |
|---|---|
Molekularformel |
C8H14N2 |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
N-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C8H14N2/c1-9-10-5-7-3-2-4-8(7)6-10/h7-8H,1-6H2 |
InChI-Schlüssel |
UGMJKJOHOGZIHI-UHFFFAOYSA-N |
Kanonische SMILES |
C=NN1CC2CCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)


![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)


